

An In-Depth Technical Guide to Lauroscholtzine: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauroscholtzine, also known as N-Methyllaurotetanine, is a naturally occurring aporphine alkaloid found in various plant species, including Corydalis yanhusuo and Thalictrum revolutum.[1] This compound has garnered significant interest within the scientific community for its notable biological activities, primarily as a 5-HT1A receptor agonist and for its potential anti-inflammatory properties. This technical guide provides a comprehensive overview of the physical and chemical properties of **Lauroscholtzine**, detailed experimental protocols, and an exploration of its known signaling pathways, tailored for researchers and professionals in drug development.

Physical and Chemical Properties

Lauroscholtzine is a white to off-white powder with the following properties:

Property	Value	Source
Molecular Formula	C20H23NO4	[1][2]
Molecular Weight	341.40 g/mol	[1][2]
CAS Number	2169-44-0	
IUPAC Name	(6aS)-1,2,10-trimethoxy-6- methyl-5,6,6a,7-tetrahydro-4H- dibenzo[de,g]quinolin-9-ol	PubChem
Melting Point	158-159 °C	_
Boiling Point	Not experimentally determined.	_
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.	
Purity	Typically available in purities of 95% to 99%.	
logP (predicted)	2.9	_
Topological Polar Surface Area (TPSA)	51.2 Ų	-

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned spectrum for **Lauroscholtzine** is not readily available in public databases, a key characteristic feature in the $^1\text{H-NMR}$ spectrum of N-methyllaurotetanine is the signal corresponding to the N-CH 3 group, which has been reported to resonate at δH 2.72.

Mass Spectrometry (MS)

Mass spectrometry data for **Lauroscholtzine** is available, with a molecular ion peak corresponding to its molecular weight. LC-MS analysis has identified the following top 5 peaks for the [M+H]⁺ ion (Precursor m/z: 342.17):

m/z	Relative Intensity
280.109894	100
311.128204	59.92
296.104645	57.08
281.113220	16.88
297.108643	10.95

Data obtained from PubChem.

Infrared (IR) Spectroscopy

Specific FT-IR spectral data for **Lauroscholtzine** is not widely published. However, based on its chemical structure, the following characteristic absorption peaks would be expected:

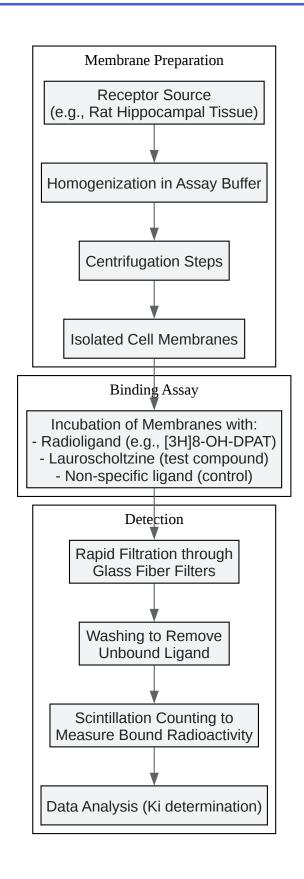
- ~3400 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group.
- ~3000-2850 cm⁻¹: C-H stretching vibrations of the methyl, methylene, and methoxy groups.
- ~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic rings.
- ~1250-1000 cm⁻¹: C-O stretching vibrations of the methoxy and phenolic hydroxyl groups.

Experimental Protocols Isolation of Alkaloids from Corydalis yanhusuo (General Protocol)

This protocol provides a general method for the extraction and isolation of alkaloids from Corydalis yanhusuo, a known source of **Lauroscholtzine**.

A general workflow for the isolation of alkaloids from Corydalis yanhusuo.

Methodology:



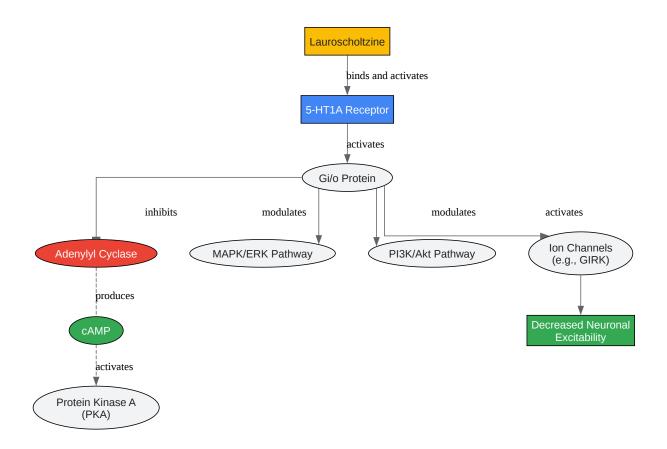
- Extraction: The dried and powdered tubers of Corydalis yanhusuo are extracted multiple times with 70% aqueous acetone or ethanol at room temperature.
- Concentration: The combined extracts are filtered and concentrated under reduced pressure to yield a crude residue.
- Partitioning: The crude extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol, to separate compounds based on their polarity.
- Column Chromatography: The resulting fractions are further purified by silica gel column chromatography using a gradient elution system, typically dichloromethane (CH₂Cl₂) with increasing amounts of methanol (MeOH).
- High-Speed Counter-Current Chromatography (HSCCC): For higher purity, fractions containing the target alkaloids can be subjected to HSCCC.
- Analysis and Identification: Fractions are analyzed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and isolate Lauroscholtzine.

5-HT1A Receptor Binding Assay (General Protocol)

This protocol outlines a general procedure for a radioligand binding assay to determine the affinity of a compound for the 5-HT1A receptor.

Click to download full resolution via product page

A general workflow for a 5-HT1A receptor binding assay.


Methodology:

- Membrane Preparation: Cell membranes containing the 5-HT1A receptor are prepared from a suitable source, such as rat hippocampal tissue or a cell line expressing the receptor. This typically involves homogenization and differential centrifugation.
- Incubation: The prepared membranes are incubated in an assay buffer with a known radiolabeled ligand (e.g., [³H]8-OH-DPAT) and varying concentrations of the test compound (**Lauroscholtzine**). A parallel incubation with a high concentration of a non-labeled specific ligand is performed to determine non-specific binding.
- Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.
- Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.
- Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then determined by analyzing the competition binding data.

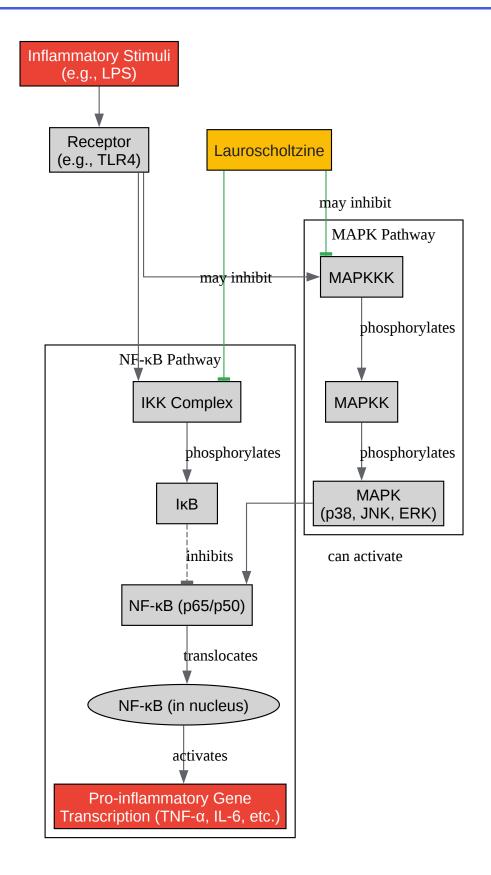
Signaling Pathways 5-HT1A Receptor Agonism

Lauroscholtzine is a known agonist of the 5-HT1A receptor. These receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G-proteins.

Click to download full resolution via product page

Simplified signaling pathway of 5-HT1A receptor activation by **Lauroscholtzine**.

Activation of the 5-HT1A receptor by **Lauroscholtzine** initiates a cascade of intracellular events:



- Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).
- Modulation of Downstream Kinases: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). Furthermore, the βy-subunits of the G-protein can modulate other signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway.
- Ion Channel Regulation: The βy-subunits can also directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane, which results in decreased neuronal excitability.

Potential Anti-inflammatory Signaling

The anti-inflammatory effects of **Lauroscholtzine** are likely mediated through the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and MAPK pathways.

Click to download full resolution via product page

Potential anti-inflammatory mechanisms of Lauroscholtzine.

- NF-κB Pathway: In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκB. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, such as TNF-α, IL-1β, and IL-6. It is hypothesized that **Lauroscholtzine** may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway, such as the activation of the IKK complex.
- MAPK Pathway: The MAPK signaling cascades (including p38, JNK, and ERK) are also activated by inflammatory stimuli and play a crucial role in regulating the production of inflammatory mediators. These pathways can also lead to the activation of NF-κB.
 Lauroscholtzine may potentially modulate the MAPK pathway, thereby reducing the inflammatory response.

Conclusion

Lauroscholtzine is a promising natural compound with well-defined physical and chemical characteristics. Its primary biological activities as a 5-HT1A receptor agonist and a potential anti-inflammatory agent are of significant interest for drug discovery and development. While the general signaling pathways involved are understood, further research is needed to elucidate the specific molecular targets and downstream effects of **Lauroscholtzine** to fully realize its therapeutic potential. This guide provides a foundational resource for researchers to build upon in their exploration of this fascinating alkaloid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1,2,10-Trimethoxy-6a-alpha-aporphin-9-ol | C20H23NO4 | CID 631015 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Lauroscholtzine: Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1679034#physical-and-chemical-properties-of-lauroscholtzine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com